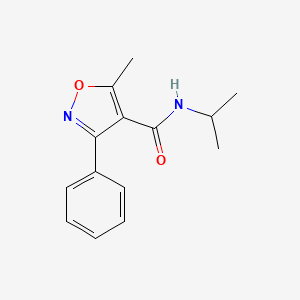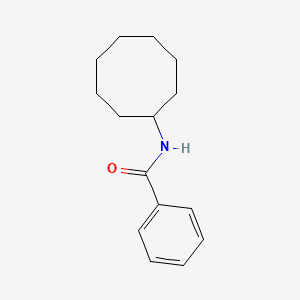![molecular formula C13H10ClN3OS B5803737 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is a stable compound that is soluble in organic solvents, making it easy to use in various assays. Additionally, it has been shown to have potent inhibitory effects on specific enzymes and pathways, making it a useful tool for studying cancer, inflammation, and neurodegenerative diseases. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the development of analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine its efficacy in vivo and its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Finally, the potential use of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide as a diagnostic tool for cancer and other diseases should also be explored.
Conclusion
In conclusion, 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide is a thioamide derivative that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have potent inhibitory effects on specific enzymes and pathways. Its potential applications in cancer, inflammation, and neurodegenerative diseases make it a useful tool for studying these diseases. However, further studies are needed to determine its efficacy in vivo and its potential use as a therapeutic agent.
Méthodes De Synthèse
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with 2-aminopyridine followed by the addition of carbon disulfide and ammonia. Another method involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-aminopyridine. The resulting product is a yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Applications De Recherche Scientifique
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCETSEVFZNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
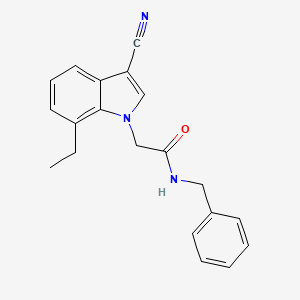
![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
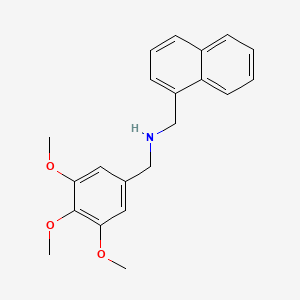
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
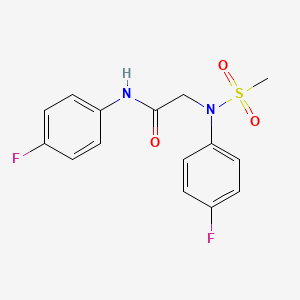
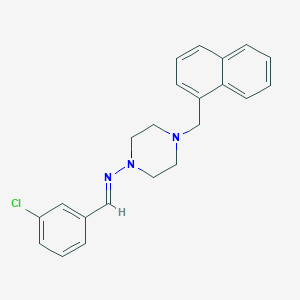
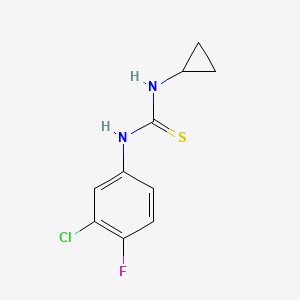
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
